1-Cyclopropyl-6-Fluor-1,4-Dihydro-8-Methoxy-7-(2-Methyl-1-piperazinyl)-3-Chinolincarbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

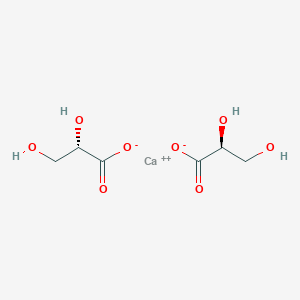

The synthesis of quinolinecarboxylic acid derivatives involves complex chemical reactions aiming to incorporate specific functional groups that define their chemical behavior and biological activity. A notable example includes the synthesis and biological properties study of substituted 1,4-dihydro-5-methyl-4-oxo-3-quinoline carboxylic acids, where the introduction of a methyl group at the 5-position of the quinoline nucleus enhanced antibacterial activity against Gram-positive bacteria, retaining Gram-negative activity (Miyamoto et al., 1995).

Molecular Structure Analysis

The molecular structure of this compound is analyzed through various spectroscopic and crystallographic techniques. For instance, the crystal structure of 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methyl-1-piperazinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid hydrochloride has been elucidated, providing insights into its geometric configuration and intermolecular interactions (Liang-cai Yu et al., 2009).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including photochemical processes where irradiation in water leads to the substitution of the 6-fluoro group with an OH group, among other reactions. These reactions are influenced by the presence of different reagents and conditions, demonstrating the compound's reactivity and stability under various conditions (Mella et al., 2001).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. The crystal structure analysis provides detailed information on its solid-state properties, including molecular geometry and hydrogen bonding patterns.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the molecule. Electrochemical studies offer insights into the redox behavior and electron-transfer processes, essential for understanding the compound's chemical interactions and potential applications in catalysis or material science (Srinivasu et al., 1999).

Wissenschaftliche Forschungsanwendungen

Antibakterielle Mittel

Diese Verbindung gehört zur Klasse der Fluorchinolone, die als Antibiotika weit verbreitet sind {svg_1}. Sie haben ein breites antibakterielles Wirkungsspektrum gegen viele grampositive und gramnegative Bakterien durch Hemmung ihrer DNA-Gyrase {svg_2}.

2. Behandlung von Infektionen der Atemwege und Harnwege Fluorchinolone, einschließlich dieser Verbindung, werden häufig zur Behandlung von Infektionen der Atemwege und Harnwege eingesetzt {svg_3}.

Elektrochemisches Adsorptionsverhalten

Das elektrochemische Adsorptionsverhalten dieser Verbindung wurde mit zyklischer Voltammetrie und Differentialpulsvoltammetrie untersucht {svg_4}. Diese Studien können helfen, die Wechselwirkung der Verbindung mit anderen Substanzen und ihr Verhalten unter verschiedenen Bedingungen zu verstehen.

Bestimmung von Arzneimitteln

Es wurde eine voltammetrische Methode zur Bestimmung dieser Verbindung entwickelt {svg_5}. Diese Methode ist einfach, präzise, kostengünstig und empfindlich, was sie zu einem wertvollen Werkzeug in der pharmazeutischen Analytik macht.

Zwischenprodukt bei der Arzneimittelsynthese

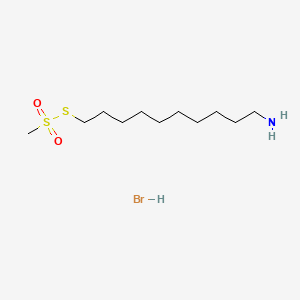

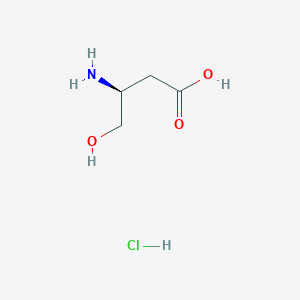

Diese Verbindung wird als Zwischenprodukt bei der Synthese von Ciprofloxacinhydrochlorid, einem fluorierten Chinolon-Antibiotikum, gebildet {svg_6}. Es kann aus Ethyl-2,4-Dichlor-5-fluorbenzoylacetat hergestellt werden {svg_7}.

Pharmakokinetik

Die Pharmakokinetik dieser Verbindung wurde untersucht. Zum Beispiel wird Lomefloxacin, ein Medikament, das diese Verbindung enthält, nach oraler Verabreichung schnell und nahezu vollständig resorbiert {svg_8}.

Wirkmechanismus

Target of Action

It is known to be an intermediate in the synthesis of ciprofloxacin hydrochloride , a fluorinated quinolone antibacterial drug. Ciprofloxacin primarily targets bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.

Mode of Action

As an intermediate in the synthesis of ciprofloxacin, this compound likely contributes to the drug’s ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are involved in unwinding and supercoiling of bacterial DNA, processes crucial for DNA replication and transcription. By inhibiting these enzymes, ciprofloxacin prevents bacterial DNA replication, leading to cell death .

Biochemical Pathways

The compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it prevents the unwinding of DNA, thereby halting the process of DNA replication. This leads to the inability of bacteria to multiply and eventually results in bacterial cell death .

Pharmacokinetics

Ciprofloxacin is well-absorbed after oral administration, widely distributed in body tissues and fluids, metabolized in the liver, and excreted in urine and feces .

Result of Action

The result of the compound’s action, through its contribution to the activity of ciprofloxacin, is the inhibition of bacterial growth and replication. This is achieved by interfering with the enzymes necessary for bacterial DNA replication, leading to bacterial cell death and the resolution of bacterial infections .

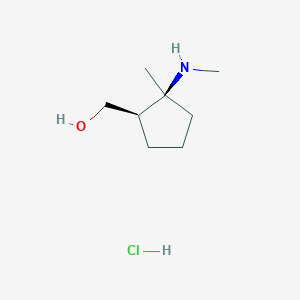

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-(2-Methyl-1-piperazinyl)- involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-methylpiperazine", "2-chloro-6-fluoroanisole", "cyclopropylamine", "2,3-dichloroquinoxaline", "sodium hydroxide", "sodium iodide", "potassium carbonate", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: 2-methylpiperazine is reacted with 2-chloro-6-fluoroanisole in ethanol to form 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(2-methyl-1-piperazinyl)-2H-quinolin-2-one.", "Step 2: The resulting product from step 1 is then reacted with cyclopropylamine in ethanol to form 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(2-methyl-1-piperazinyl)-3-quinolinecarboxylic acid.", "Step 3: 2,3-dichloroquinoxaline is reacted with sodium iodide and potassium carbonate in acetic acid to form 3-iodoquinoxaline.", "Step 4: The product from step 2 is then reacted with the product from step 3 in ethanol to form 3-quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(2-methyl-1-piperazinyl)-." ] } | |

CAS-Nummer |

1219097-41-2 |

Molekularformel |

C19H23ClFN3O4 |

Molekulargewicht |

411.8550232 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclohexen-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1148869.png)